molecular formula C27H37NO11 B13840579 4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol 2,3,4-Tri-O-acetyl-ss-D-glucuronide Methyl Ester

4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol 2,3,4-Tri-O-acetyl-ss-D-glucuronide Methyl Ester

Cat. No.: B13840579
M. Wt: 551.6 g/mol
InChI Key: MSNVVCQTMAJWRD-APEDDKMTSA-N
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Description

4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol 2,3,4-Tri-O-acetyl-ss-D-glucuronide Methyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenol group, an amino group, and a glucuronide ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol 2,3,4-Tri-O-acetyl-ss-D-glucuronide Methyl Ester involves multiple steps. The initial step typically includes the formation of the phenol derivative, followed by the introduction of the amino group and the cyclohexyl group. The final steps involve the acetylation of the glucuronide and the esterification to form the methyl ester. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol 2,3,4-Tri-O-acetyl-ss-D-glucuronide Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

Scientific Research Applications

4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol 2,3,4-Tri-O-acetyl-ss-D-glucuronide Methyl Ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol 2,3,4-Tri-O-acetyl-ss-D-glucuronide Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenol derivatives, amino alcohols, and glucuronide esters. Examples include:

  • 4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol
  • 2,3,4-Tri-O-acetyl-ss-D-glucuronide
  • Methyl esters of other phenol derivatives

Uniqueness

What sets 4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol 2,3,4-Tri-O-acetyl-ss-D-glucuronide Methyl Ester apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C27H37NO11

Molecular Weight

551.6 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C27H37NO11/c1-15(29)35-21-22(36-16(2)30)24(37-17(3)31)26(39-23(21)25(32)34-4)38-19-10-8-18(9-11-19)20(14-28)27(33)12-6-5-7-13-27/h8-11,20-24,26,33H,5-7,12-14,28H2,1-4H3/t20?,21-,22-,23-,24+,26+/m0/s1

InChI Key

MSNVVCQTMAJWRD-APEDDKMTSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)C(CN)C3(CCCCC3)O)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C(CN)C3(CCCCC3)O)C(=O)OC)OC(=O)C

Origin of Product

United States

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